molecular formula C7H5NO3 B8606378 3-Nitrosobenzoic acid CAS No. 701-46-2

3-Nitrosobenzoic acid

Cat. No. B8606378
CAS RN: 701-46-2
M. Wt: 151.12 g/mol
InChI Key: XGVGBXVWAPHQAY-UHFFFAOYSA-N
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Description

3-Nitrosobenzoic acid is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitrosobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrosobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

701-46-2

Product Name

3-Nitrosobenzoic acid

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3-nitrosobenzoic acid

InChI

InChI=1S/C7H5NO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H,9,10)

InChI Key

XGVGBXVWAPHQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

As an alternative method of forming azo compounds, nitroso compounds are coupled to amines in glacial acetic acid by the Mills reaction. Badger, G. et al., Aust. J. Chem. 17: 1036 (1964). Nitroso compounds are made by the method of Coleman et al., Organic Synthesis Collective Vol. III: p668. For example, 3-nitrobenzoic acid (Aldrich Chem. Co., Milwaukee, Wis.) (2.44 mmoles) and a solution of 150 mg of NH4Cl in 5 ml of water are combined in a 50 ml round-bottomed flask and stirred vigorously. Zinc dust (372 mg) is added in small portions over 5 minutes. After the addition of zinc is complete the temperature begins to rise, but is kept between 50 and 55° C. by the use of an ice bath. The mixture is stirred at that temperature for 20 minutes and then the zinc residues are filtered and washed with boiling water. The combined filtrate and washings are cooled to 0° C. in a beaker by the addition of ice. To this cold mixture of the hydroxylamine, a cold solution of sulfuric acid (750 μl of concentrated acid plus enough ice to bring the temperature to −5° C.) is added with stirring. An ice-cold solution of 170 mg of sodium dichromate dihydrate in 750 μl of water is added all at once with stirring. The resulting 3-nitrosobenzoic acid thus obtained is combined with one-half of an equivalent of benzidine, 2,7-diaminofluorene or another benzidine derivative in glacial acetic acid and warmed to 70-80° C. for 7 hrs and then allowed to stand at room temperature overnight. The mixture is diluted with water and extracted with ethyl acetate giving 4,4′-bis(3-carboxy-phenylazo)-biphenyl), 2,7-bis(3-carboxy-phenylazo)-fluorene, or the corresponding bis(3-carboxy-phenylazo) derivative of the particular benzidine derivative employed.
Name
Quantity
372 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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catalyst
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[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.44 mmol
Type
reactant
Reaction Step Five
Name
Quantity
150 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

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